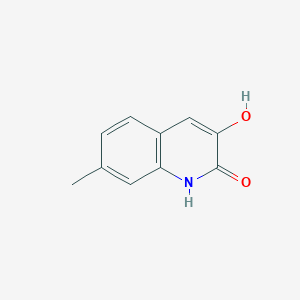

3-Hydroxy-7-methylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-7-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-7-5-9(12)10(13)11-8(7)4-6/h2-5,12H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUHXXRSZJRUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxy 7 Methylquinolin 2 1h One and Its Derivatives

Classical and Established Synthetic Routes to the 2(1H)-Quinolinone Core

The traditional synthesis of quinolinones relies on several robust and well-documented named reactions. These methods typically involve the construction of the heterocyclic ring from acyclic precursors through cyclization and condensation reactions.

Cyclization reactions are fundamental to forming the bicyclic quinolinone system. Several classical methods are defined by their specific cyclization strategy:

Conrad-Limpach-Knorr Reaction : This method utilizes the reaction of anilines with β-ketoesters. iipseries.org Depending on the reaction conditions, the pathway can be directed towards either 4-quinolones or 2-quinolones. For the synthesis of 2-quinolones, the formation of a β-ketoanilide intermediate is favored at temperatures above 100°C in the presence of a strong acid, which then undergoes cyclization. mdpi.com

Gould-Jacobs Reaction : This is a widely used technique that begins with the reaction of an aniline (B41778) with an acyl malonic acid ester or an alkoxymethyl malonic acid ester. mdpi.com The initial Michael addition product is then cyclized, often under thermal conditions, to form a 4-hydroxy-2-quinolone derivative. mdpi.com

Camps Cyclization : This reaction involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com The choice of substrate and reaction conditions determines whether a quinolin-2-one or a quinolin-4-one is formed through an intramolecular aldol (B89426) condensation mechanism. mdpi.com

Friedländer Synthesis : Known for its efficiency and versatility, this reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone) to form polysubstituted quinolines. nih.gov The mechanism proceeds through an imine intermediate followed by intramolecular cyclization and dehydration. nih.gov

Aniline and its substituted derivatives are cornerstone starting materials for many classical quinolinone syntheses. organic-chemistry.org The specific reaction partners and conditions dictate the final substitution pattern of the quinolinone ring.

Skraup Synthesis : This reaction produces quinoline (B57606) through the condensation of an aniline with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. iipseries.org The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition and cyclization. iipseries.org

Combes Synthesis : This method yields 2,4-disubstituted quinolines by condensing an aniline with a β-diketone, such as acetoacetone, followed by acid-catalyzed cyclization. iipseries.org

The fusion of various aminoarenes (anilines) with ylidenecyanoacetates at high temperatures (150°C) in the presence of concentrated sulfuric acid is another established route to produce quinolin-2-one derivatives. chemicalpapers.com

The key step in many classical syntheses is the initial condensation between an aniline derivative and a 1,3-dicarbonyl compound or its equivalent. iipseries.orgmdpi.com For instance, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. iipseries.org Similarly, the Knorr synthesis can produce 2-hydroxyquinolines from the condensation of a β-ketoanilide with sulfuric acid. iipseries.org These reactions hinge on the formation of an enamine or a Schiff base intermediate, which is then poised for the critical intramolecular cyclization step to build the heterocyclic ring. iipseries.orgmdpi.com

| Named Reaction | Key Reactants | Key Intermediate | Reference |

|---|---|---|---|

| Conrad-Limpach-Knorr | Aniline, β-ketoester | β-ketoanilide | mdpi.com, iipseries.org |

| Gould-Jacobs | Aniline, Acyl malonic acid ester | Michael addition product | mdpi.com |

| Camps Cyclization | N-(2-acylaryl)amide | Enolate | mdpi.com |

| Friedländer Synthesis | 2-Aminobenzaldehyde, Ketone | Imine | nih.gov |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing agent | Acrolein adduct | iipseries.org |

| Combes Synthesis | Aniline, β-diketone | Enamine | iipseries.org |

Modern and Efficient Synthetic Approaches

Recent advancements in synthetic methodology have focused on improving the efficiency, atom economy, and environmental footprint of quinolinone synthesis. These modern techniques often feature milder reaction conditions, shorter reaction times, and the ability to construct complex molecules in fewer steps.

One-pot syntheses, where multiple reaction steps are carried out in a single flask without isolating intermediates, represent a significant improvement in efficiency. nih.govrsc.org These procedures reduce solvent waste and purification efforts. An example is the synthesis of quinolines from o-aminothiophenol and 1,3-ynone under mild conditions. nih.gov This process involves a Lewis acid-catalyzed Michael addition and cyclization, followed by an iodine-mediated desulfurization step to yield the final quinoline product, all within a single reaction vessel. nih.gov Another approach describes a one-pot, four-step preparation of 7-hydroxyquinoline (B1418103) from 3-N-tosylaminophenol, which effectively minimizes exposure to the hazardous reagent acrolein. researchgate.net

The use of microwave irradiation has become a powerful tool in organic synthesis for dramatically reducing reaction times and often improving yields compared to conventional heating methods. acs.orgscholarsresearchlibrary.com Several protocols for synthesizing quinolin-2(1H)-ones and related heterocycles have benefited from this technology.

A transition-metal-free synthesis of quinolin-2(1H)-ones has been developed using a potassium carbonate-promoted cyclization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation. acs.org

The synthesis of 3-hydroxy-2-oxindoles, structurally related to the target compound, has been achieved with high yields (up to 98%) in just 5-10 minutes using microwave-assisted decarboxylative condensation of isatins with malonic or cyanoacetic acids. mdpi.com

A one-step, microwave-assisted protocol for synthesizing 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione has been demonstrated with a 98% yield, showcasing the power of this technique for creating quinolone derivatives. wjbphs.com This reaction proceeds through a sequence of in situ amination, a proline-catalyzed Michael addition with methacrylic acid, cyclization, and aromatization under microwave heating. wjbphs.com

| Approach | Key Features | Example Reaction | Reference |

|---|---|---|---|

| One-Pot Synthesis | Increased efficiency, reduced waste, avoids intermediate isolation. | o-Aminothiophenol + 1,3-Ynone → Quinolines | nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, cleaner reactions. | N-Aryl-β-bromo-α,β-unsaturated amides → Quinolin-2(1H)-ones | acs.org |

| Microwave-Assisted One-Pot | Combines benefits of speed and efficiency. | Cyclohexane-1,3-dione + Methacrylic acid → 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one | wjbphs.com |

Metal-Nanoparticle Catalyzed Reactions

The synthesis of quinoline and quinolinone scaffolds has been significantly advanced through the use of metal-nanoparticle catalysts, which offer advantages such as high efficiency, reusability, and environmentally benign reaction conditions. nih.govacs.org These catalysts are particularly effective in facilitating reactions like the Friedländer synthesis, which involves the condensation of 2-aminoaryl ketones with compounds containing an α-methylene ketone. nih.gov

Iron-based nanoparticles, in particular, have emerged as cost-effective and sustainable catalysts. For instance, magnetite (Fe3O4) nanoparticles have been utilized to support dodecylbenzenesulfonic acid, creating a highly efficient heterogeneous catalyst for quinoline synthesis. acs.org Similarly, Fe3O4 nanoparticles functionalized with imidazole-based ionic liquids have been successfully employed for the one-pot synthesis of polysubstituted quinolines under solvent-free conditions. acs.org These magnetic nanocatalysts can be easily recovered using an external magnet and reused multiple times without a significant loss of catalytic activity. semanticscholar.org

One notable approach involves a nanostructured iron catalyst derived from the pyrolysis of iron salt and bamboo shoots. semanticscholar.org This composite material, containing metallic Fe-Fe3C nanoparticles and Fe–Nx sites on N-doped porous carbon, demonstrates excellent activity for the oxidative coupling of amines and aldehydes in water, using hydrogen peroxide as a green oxidant. semanticscholar.org The synergistic effect between the metallic iron nanoparticles and the Fe–Nx sites is credited for the high catalytic performance under mild conditions. semanticscholar.org Gold nanoparticles supported on jute plant stems have also been explored for the catalytic hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. nih.gov

| Nanocatalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Fe3O4 NP–Cellulose | Friedländer Annulation | Synthesizes quinoline derivatives from α-methylene ketones and 2-aminoaryl ketones in good yields (68–96%). | nih.gov |

| Fe3O4@urea/HITh-SO3H | Solvent-free synthesis | Efficient and reusable for producing complex quinoline derivatives. | nih.gov |

| Fe–Fe3C@NC-800 | Oxidative Coupling | Synergistic catalysis between Fe NPs and Fe–Nx sites; uses H2O2 in water. | semanticscholar.org |

| AuNPs/JPS | Hydrogenation | Catalytic reduction of quinoline to 1,2,3,4-tetrahydroquinoline. | nih.gov |

| γ-Fe2O3@Cu-LDH@Cysteine-Pd | Suzuki and Heck coupling | Dual nanocatalyst for synthesizing 3,4-disubstituted quinolin-2(1H)-ones. | nih.govacs.org |

Synthesis of Key Intermediates for Derivatization

The creation of diverse derivatives of 3-hydroxy-7-methylquinolin-2(1H)-one hinges on the effective synthesis of functionalized precursors. This involves both the strategic construction of the quinoline core from open-chain compounds and the use of versatile starting materials like isatoic anhydride (B1165640).

Pathways to Functionalized Quinoline Precursors

Several classical named reactions provide foundational pathways to functionalized quinoline precursors. These methods typically involve the condensation of substituted anilines with carbonyl compounds, followed by cyclization.

Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters, such as ethyl acetoacetate. pharmaguideline.comjptcp.com At lower temperatures, the reaction yields a β-amino acrylate, which upon thermal cyclization produces 4-hydroxyquinolines (or 4-quinolones). pharmaguideline.comnih.gov Conversely, at higher temperatures, the reaction can favor the formation of 2-quinolones. pharmaguideline.com The choice of solvent is critical, with high-boiling point options like mineral oil or diphenyl ether often required, though they can present challenges in product purification. nih.gov

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones reacting with anilines under acidic conditions to yield substituted quinolines. nih.gov For example, aniline can be reacted with two molecules of acetaldehyde (B116499) in the presence of hydrochloric acid to form a 2-methyl quinoline derivative. jptcp.comiipseries.org

Friedländer Synthesis: This approach condenses a 2-aminobenzaldehyde or 2-aminoacetophenone (B1585202) with a ketone that has an active α-methyl group. pharmaguideline.com It is a direct method for preparing 2-substituted quinoline derivatives. pharmaguideline.com

More modern approaches have also been developed. For instance, a metal-free strategy involves the tandem cyclization of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines, offering a mild pathway to activate C(sp³)–H bonds and form new C–C and C–N bonds. nih.govacs.org This provides an efficient and environmentally friendly route to medicinally valuable functionalized quinolines. nih.govacs.org

| Synthetic Pathway | Reactants | Primary Product Type | Reference |

|---|---|---|---|

| Conrad-Limpach-Knorr Synthesis | Anilines + β-ketoesters | 4-Hydroxyquinolines or 2-Quinolones | pharmaguideline.comjptcp.com |

| Doebner-von Miller Reaction | Anilines + α,β-unsaturated carbonyls | 2- and/or 4-substituted Quinolines | nih.gov |

| Friedländer Synthesis | o-Aminobenzaldehydes/ketones + Carbonyl compounds | 2,3-disubstituted Quinolines | pharmaguideline.comnih.gov |

| Pfitzinger Reaction | Isatin + Carbonyl compounds | Quinoline-4-carboxylic acids | pharmaguideline.comnih.gov |

Synthesis from Isatoic Anhydride and Related Compounds

Isatoic anhydride is a highly valuable precursor for quinoline synthesis due to its reactivity with active methylene compounds and other nucleophiles. wikipedia.orgacs.org This pathway offers a direct route to the 4-hydroxy-2-quinolinone core structure.

A particularly effective and convenient two-step synthesis has been developed starting from commercially available 2-aminobenzoic acids (anthranilic acids). nih.govresearchgate.net

Isatoic Anhydride Formation: In the first step, the substituted anthranilic acid is treated with a carbonyl transfer reagent like triphosgene (B27547) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov This smoothly converts the anthranilic acid into the corresponding substituted isatoic anhydride. nih.govresearchgate.net

Cyclocondensation: The resulting isatoic anhydride electrophile is then reacted with the sodium enolate of a compound like ethyl acetoacetate. nih.gov A modified procedure uses solid sodium hydroxide (B78521) in N,N-dimethylacetamide (DMA) at around 100 °C, which is a practical improvement over using sodium hydride. nih.gov This reaction generates the enolate, which attacks the anhydride, leading to a cyclocondensation that forms the substituted ethyl 4-hydroxy-2-methylquinoline-3-carboxylate. nih.gov Despite the generation of water when using NaOH, hydrolysis of the ester product is not observed to be a significant issue. nih.gov

This methodology allows for the synthesis of a variety of substituted 2-methyl-4-hydroxyquinolines by starting with differently substituted anthranilic acids. nih.gov

| Starting Anthranilic Acid | Intermediate Isatoic Anhydride | Final Quinoline Product | Overall Yield |

|---|---|---|---|

| 2-Aminobenzoic acid | Isatoic anhydride (9a) | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate (10a) | 81% |

| 2-Amino-5-bromobenzoic acid | 6-Bromoisatoic anhydride (9b) | Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate (10b) | 76% |

| 2-Amino-5-chlorobenzoic acid | 6-Chloroisatoic anhydride (9c) | Ethyl 6-chloro-4-hydroxy-2-methylquinoline-3-carboxylate (10c) | 73% |

| 2-Amino-5-nitrobenzoic acid | 6-Nitroisatoic anhydride (9e) | Ethyl 4-hydroxy-2-methyl-6-nitroquinoline-3-carboxylate (10e) | 57% |

| 2-Amino-4-bromobenzoic acid | 7-Bromoisatoic anhydride (9f) | Ethyl 7-bromo-4-hydroxy-2-methylquinoline-3-carboxylate (10f) | 74% |

Chemical Modification and Derivatization Strategies of 3 Hydroxy 7 Methylquinolin 2 1h One

Functionalization at Various Positions of the Quinolinone Ring System

The 3-hydroxy-7-methylquinolin-2(1H)-one structure offers several reactive sites for chemical modification, including the nitrogen atom at the N-1 position, the hydroxyl group at the C-3 position, and the aromatic ring at the C-6 and C-7 positions.

Substitutions at the Nitrogen (N-1) Position

The nitrogen atom (N-1) in the quinolinone ring can be readily substituted through alkylation or arylation reactions. These reactions typically involve deprotonation of the N-H group with a suitable base, followed by nucleophilic attack on an electrophile. researchgate.net While specific studies on this compound are not extensively detailed, general methods for N-substitution of quinolinone cores are well-established and applicable. For instance, N-methylation of 3-acetyl-4-hydroxyquinolin-2(1H)-one has been achieved using methyl iodide in the presence of a base like potassium carbonate or sodium hydride. researchgate.net A similar strategy can be applied to introduce a variety of alkyl or benzyl (B1604629) groups at the N-1 position of the target compound.

A general procedure involves reacting the quinolinone with an alkyl halide (R-X) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net This method allows for the synthesis of a diverse library of N-1 substituted derivatives.

Table 1: Representative N-1 Substitution Reactions on Quinolinone Scaffolds

| Starting Material | Reagent | Base/Solvent | Product |

|---|---|---|---|

| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Methyl iodide | K₂CO₃ / Acetone | 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one arabjchem.org |

| 2-Aminoanthranilic acid derivative | R¹X (Alkyl Halide) | K₂CO₃ / DMF | N-1 substituted 3-hydroxy-quinazoline-2,4(1H,3H)-dione researchgate.net |

Modifications at the C-3 Position

The hydroxyl group at the C-3 position is a key site for derivatization, primarily through O-alkylation and O-acylation to form ether and ester derivatives, respectively. These modifications can significantly alter the compound's physicochemical properties. Furthermore, the C-3 position can be involved in reactions that replace the hydroxyl group or build upon the adjacent carbon. For example, related 4-hydroxy-2-quinolinones undergo acylation at the C-3 position. researchgate.net

Modification strategies often begin with the synthesis of a precursor like 3-acetyl-4-hydroxy-N-methylquinolin-2-one, which is then used in subsequent reactions such as Knoevenagel condensations to introduce new functionalities at the C-3 position. researchgate.netnih.gov

Functionalization at C-6 and C-7 Positions

The benzene (B151609) ring portion of the quinolinone scaffold is susceptible to electrophilic aromatic substitution reactions. Halogenation, such as bromination, is a common modification. For instance, the bromination of N-substituted-3-acetyl-4-hydroxyquinolin-2(1H)-ones has been reported, indicating that positions on the aromatic ring can be functionalized. researchgate.net For this compound, the C-6 and C-8 positions are potential sites for such substitutions.

The methyl group at the C-7 position also presents an opportunity for functionalization. Radical halogenation, for example, could convert the methyl group into a halomethyl group (e.g., -CH₂Br), which serves as a versatile intermediate for introducing various side chains through nucleophilic substitution. researchgate.net

Synthesis of Hybrid Compounds

A prominent strategy in medicinal chemistry is the creation of hybrid molecules, where two or more pharmacophores are covalently linked to create a single molecule with potentially enhanced or synergistic activities. nih.gov The this compound scaffold is an excellent platform for developing such hybrids.

Integration with Other Heterocyclic Moieties (e.g., Pyrimidine, Triazole, Benzimidazole)

The quinolinone core has been successfully integrated with various other heterocyclic systems.

Pyrimidine Hybrids: Quinoline-pyrimidine hybrids have been synthesized by reacting α,β-unsaturated ketone derivatives of 3-acetyl-4-hydroxy-N-methylquinolin-2-one with guanidine (B92328) hydrochloride. arabjchem.orgnih.govresearchgate.netvista.gov.vn This yields 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones, demonstrating a robust method for linking these two heterocycles. nih.govresearchgate.net

Triazole Hybrids: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating 1,2,3-triazole-linked hybrids. mdpi.com This strategy involves preparing an alkyne- or azide-functionalized quinolinone, which is then reacted with a corresponding azide- or alkyne-containing heterocyclic partner. researchgate.netresearchgate.net This approach has been used to link quinoline (B57606) moieties to other molecules, including benzimidazoles. nih.govnih.gov

Benzimidazole Hybrids: Quinoline-benzimidazole hybrids have been synthesized through various methods, including condensation reactions between an o-phenylenediamine (B120857) derivative and a quinoline bearing a carboxylic acid or aldehyde function. nih.govresearchgate.net Another approach involves linking the two moieties via a triazole bridge, as described above. nih.govnih.gov

Table 2: Examples of Quinolinone-Based Heterocyclic Hybrids

| Hybrid Type | Synthetic Strategy | Key Intermediates | Reference |

|---|---|---|---|

| Quinoline-Pyrimidine | Condensation | α,β-Unsaturated ketones of quinolinone, Guanidine | arabjchem.orgnih.gov |

| Quinoline-Triazole | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azido-quinolines, Terminal alkynes | researchgate.netresearchgate.net |

Formation of Carboxamide and Ester Derivatives

The formation of carboxamide and ester linkages is a common derivatization strategy.

Ester Derivatives: The C-3 hydroxyl group of this compound can be acylated using acid chlorides or anhydrides in the presence of a base to yield the corresponding ester derivatives. This is a standard transformation for hydroxyl-containing compounds.

Carboxamide Derivatives: The synthesis of quinolinone-3-carboxamides has been reported, starting from 4-hydroxy-2-quinolinones. nih.gov One synthetic route involves introducing a carboxylic acid group at the C-3 position, which can then be coupled with various amines using standard peptide coupling reagents to form a diverse range of carboxamides. Another approach involves synthesizing 3-amino-4-hydroxy-2-quinolinone, which can then be acylated to form "reverse amides". researchgate.net These carboxamide derivatives, such as Linomide and Rebamipide, are known for their biological activities. nih.gov

Specific Derivatization Reactions of this compound

The chemical scaffold of this compound offers multiple reactive sites that can be exploited for various derivatization reactions. The hydroxyl group at the C3 position, the active methylene (B1212753) group at the C4 position (in its tautomeric form, 4-hydroxy-7-methylquinolin-2(1H)-one), and the aromatic ring are all amenable to chemical modification. These modifications are instrumental in creating a diverse library of compounds with potentially enhanced biological activities. This section will delve into specific derivatization strategies, namely amidation, amination, and cycloaddition reactions, drawing upon established synthetic protocols for quinolinone systems.

Amidation

Amidation of the this compound core can be approached through the introduction of an amide functionality, typically by first creating a carboxylic acid derivative. A plausible synthetic route involves the conversion of the 3-hydroxy group to a 3-carboxy group, which can then be coupled with various amines to yield the corresponding amides.

Another approach to forming a C-N bond, which can be considered a form of amidation, is through the palladium-catalyzed Liebeskind–Srogl cross-coupling reaction. This has been successfully employed for the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones from 3-bromoquinolin-2(1H)-ones and various azoles. nih.gov This reaction proceeds in good to excellent yields using a bimetallic Pd(OAc)₂/CuI catalyst system with PPh₃ as the ligand and LiOtBu as the base. nih.gov This suggests that a 3-bromo-7-methylquinolin-2(1H)-one precursor could be a versatile starting material for introducing a range of nitrogen-containing substituents at the C3 position.

A general procedure for the amidation of a related 8-methylquinoline (B175542) derivative has also been reported, which involves the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent. nih.gov This further supports the feasibility of an amidation strategy for 3-carboxy-7-methylquinolin-2(1H)-one.

Table 1: Potential Amidation Reactions and Conditions

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 3-Carboxy-7-methylquinolin-2(1H)-one (hypothetical) | Amine, HBTU, Hünig's base | 3-Amido-7-methylquinolin-2(1H)-one | nih.gov |

| 3-Bromo-7-methylquinolin-2(1H)-one | Azole, Pd(OAc)₂/CuI, PPh₃, LiOtBu, 1,4-dioxane | 3-(Heteroaryl)-7-methylquinolin-2(1H)-one | nih.gov |

| 8-Methylquinoline-3-carboxylic acid | Amine, Coupling Agent | 8-Methylquinoline-3-carboxamide | nih.gov |

Amination

Amination, particularly through the Mannich reaction, is a well-established method for the functionalization of phenolic compounds, including hydroxyquinolines. nih.govnih.govresearchgate.netindexcopernicus.comacs.org The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like the C4 position of the quinolinone tautomer), an aldehyde (commonly formaldehyde), and a primary or secondary amine. This reaction introduces an aminomethyl group onto the scaffold.

For 8-hydroxyquinolines, the Mannich reaction typically occurs at the C7 position. nih.govnih.govacs.org Given the structural similarities, it is highly probable that this compound would undergo a similar reaction at the C4 position, which possesses an active hydrogen in its 4-hydroxy tautomeric form. The reaction involves the formation of an electrophilic iminium ion from the aldehyde and amine, which then reacts with the nucleophilic enol form of the quinolinone.

A variety of primary and secondary amines have been successfully used in the Mannich reaction with 8-hydroxyquinoline, leading to a wide range of aminomethylated products. nih.govresearchgate.netindexcopernicus.com These reactions are often carried out in solvents like ethanol (B145695) at room temperature or with gentle heating.

Table 2: Representative Mannich Reactions on 8-Hydroxyquinoline

| Amine | Aldehyde | Conditions | Product | Reference |

| Octylamine | Formalin (37% aq.) | EtOH, reflux, 1h | 7-((Octylamino)methyl)quinolin-8-ol | researchgate.net |

| 1-Methylpiperazine | Formalin (37% aq.) | EtOH, rt, 12h | 7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-ol | acs.org |

| 1,2,3,4-Tetrahydroisoquinoline | Formalin (37% aq.) | EtOH, rt, 24h | 7-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)quinolin-8-ol | nih.gov |

| Various primary and secondary amines | Paraformaldehyde | EtOH, rt → reflux, 18-22h | 7-(Aminomethyl)quinolin-8-ols | researchgate.net |

While specific examples for this compound are not detailed in the provided search results, the extensive literature on the Mannich reaction of related hydroxyquinolines strongly suggests its applicability for introducing diverse amino functionalities.

Cycloaddition

Cycloaddition reactions offer a powerful tool for constructing complex polycyclic systems from relatively simple precursors. The quinolinone ring system can participate in cycloadditions either as a diene or a dienophile, or substituents attached to the ring can undergo such reactions.

[4+2] Cycloaddition (Diels-Alder Type Reactions)

The classic Diels-Alder reaction involves a conjugated diene reacting with a dienophile to form a six-membered ring. While direct participation of the quinolinone ring in a [4+2] cycloaddition is not commonly reported for this specific substrate, the synthesis of quinoline derivatives through aza-Diels-Alder reactions is a known strategy. combichemistry.com This typically involves the reaction of a Schiff base (as the diene component) with a dienophile.

[3+2] Cycloaddition

[3+2] Cycloaddition reactions are particularly useful for constructing five-membered heterocyclic rings. A study has shown that 4-hydroxyquinolin-2(1H)-ones can undergo a copper(II)-catalyzed [3+2] cycloaddition with 2H-azirines to form pyrrolo[3,2-c]quinolone scaffolds. mdpi.com In this reaction, the quinolin-2-one acts as a cyclic enol. This suggests that this compound, in its 4-hydroxy tautomeric form, could potentially react with suitable 1,3-dipoles.

Another example of a [3+2] cycloaddition involves the reaction of C,N-cyclic azomethine imines with various dipolarophiles to synthesize tetrahydroisoquinoline derivatives. nih.gov This highlights the versatility of 1,3-dipolar cycloadditions in generating complex nitrogen-containing heterocycles.

Furthermore, the synthesis of pyrazolo[4,3-c]quinolin-4(5H)-ones has been achieved through the cyclocondensation of 3-acetyl-4-hydroxyquinolin-2(1H)-ones with hydrazines. researchgate.net This transformation represents an intramolecular cycloaddition following initial condensation.

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reactants | Product Type | Reference |

| [3+2] Cycloaddition | 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one + 2H-Azirine | Pyrrolo[3,2-c]quinolone | mdpi.com |

| [3+2] Cycloaddition | C,N-Cyclic Azomethine Imine + Allyl Alkyl Ketone | Tetrahydroisoquinoline derivative | nih.gov |

| Cyclocondensation | 3-Acetyl-4-hydroxyquinolin-2(1H)-one + Hydrazine | Pyrazolo[4,3-c]quinolin-4(5H)-one | researchgate.net |

Structure Activity Relationship Sar Investigations of 3 Hydroxy 7 Methylquinolin 2 1h One Analogs

Correlating Structural Features with Biological Activities

The biological profile of quinolinone derivatives is intrinsically linked to their structural architecture. The type, position, and orientation of various functional groups on the quinoline (B57606) core are primary determinants of their activity. ekb.egresearchgate.net SAR studies reveal that even minor structural alterations can significantly impact the compound's stability, lipophilicity, and hydrogen-bonding capacity, which in turn affects receptor affinity and metabolic processing. researchgate.net

For instance, in the context of antiprion and antimalarial activities, specific SAR patterns have been identified. A library of quinoline derivatives demonstrated that these two activities often share similar structural requirements, suggesting an overlap in their molecular targets. nih.govresearchgate.net The essential structural features for antimalarial potency against Plasmodium falciparum have been modeled, identifying a hydrogen bond acceptor and two aromatic rings as crucial for activity. nih.gov

The versatility of the quinolinone scaffold allows for its functionalization to target various diseases. researchgate.net The introduction of different substituents can enhance pharmacological efficacy. nih.gov For example, the presence of a chloro-group gained significance with the discovery of chloroquine (B1663885), and a quinolin-2-one nucleus is a key feature in the anticancer drug tipifarnib. ekb.eg Similarly, the fusion of other heterocyclic rings, such as pyrazole, to the quinoline motif has been explored to generate novel bioactive compounds. ekb.eg Research has shown that derivatives of 8-hydroxy-quinoline-7-carboxylic acid are potent inhibitors of Pim-1 kinase, an emerging target in cancer therapy, with the core scaffold playing a crucial role in binding to the ATP-binding pocket of the enzyme. researchgate.net

The table below summarizes the biological activities of various quinolinone analogs, highlighting the correlation between their structural features and observed effects.

| Compound Class | Structural Features | Biological Activity | Reference |

| Polyquinolines & Linked Quinolines | Varied terminal groups | Antiprion, Antimalarial | nih.govresearchgate.net |

| 3-Aryl-4-hydroxyquinolin-2(1H)-one Aza-analogs | Aza-group position, Chloro and phenoxyphenyl substituents | NMDA/glycine site antagonism, Anticonvulsant | nih.gov |

| Quinolone-acylated Hydrazones | Sugar moieties, Glycine | Anticancer, Antibacterial, Antioxidant | ekb.eg |

| 8-Phenyltetrahydroquinolinones | Benzyl-type moieties at position 3 | Anticancer (Lung, Colon) | nih.gov |

| 7-Chloroquinolinehydrazones | Varied aryl and heteroaryl substitutions | Anticancer (broad panel) | nih.gov |

Impact of Substituent Nature and Position on Molecular Efficacy

The efficacy of quinolinone-based molecules is highly dependent on the specific nature and placement of substituents on the core ring structure. nih.govmdpi.com Electron-donating groups, such as alkyl and amino groups, tend to increase the electron density of the quinoline ring, making it more nucleophilic. biosynce.com Conversely, electron-withdrawing groups like halogens or nitro groups decrease the ring's electron density. mdpi.combiosynce.com These electronic effects directly influence the molecule's ability to interact with biological targets.

The hydroxyl (-OH) group is a critical functional group in many biologically active molecules due to its ability to form strong, directional hydrogen bonds, which can contribute significantly to ligand-target binding affinity. researchgate.netacs.org However, this potential is only fully realized when the scaffold allows for a perfect spatial fit within the binding site, and it is counterbalanced by a high desolvation penalty. researchgate.netacs.org The position of the hydroxyl group is crucial; altering its location on the quinoline ring affects hydrogen-bonding capacity and lipophilicity, which can shift receptor affinity. researchgate.net For example, in quercetin (B1663063) derivatives, the 3-OH group in the AC-ring is considered an active center for antioxidant capacity, with its activity being positively influenced by hydroxyl groups at the 5 and 7 positions. researchgate.net In the context of Pim-1 kinase inhibitors, a hydroxyl substitution pattern is deemed necessary to ensure sufficient hydrogen bonding within the ATP-binding site. researchgate.net

Alkyl groups also play a significant role in modulating biological activity. In some cases, compounds with short, straight-chain alkyl groups exhibit the highest activity. nih.gov For instance, alkyl-quinolone (AQ) analogs like 2-heptylquinolin-4(1H)-one (HHQ) are known to inhibit bacterial growth. nih.gov The presence of a methyl group at the C-5 position of quinoline has been shown to result in more potent anticancer activity compared to substitution at the C-6 position. biointerfaceresearch.com

The following table details the effects of hydroxyl and alkyl substitutions on the biological activity of quinolinone analogs.

| Compound/Analog | Substitution | Observed Effect/Activity | Reference |

| Quercetin Derivatives | 3-OH, 5-OH, 7-OH groups | Pivotal for antioxidant capacity | researchgate.net |

| 8-Hydroxy-quinoline-7-carboxylic acid derivatives | 8-OH group | Crucial pharmacophore for Pim-1 kinase inhibition | researchgate.net |

| Quinolinone Derivatives | Short straight-chain alkyl groups | High insecticidal activity | nih.gov |

| 5- or 6-Methyl-substituted Quinolines | Methyl group at C-5 vs. C-6 | C-5 substitution showed more potent anticancer activity | biointerfaceresearch.com |

| 2-Heptylquinolin-4(1H)-one (HHQ) | Heptyl group at C-2 | Inhibition of bacterial growth | nih.gov |

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. nih.gov The presence of a chlorine atom is a defining feature of many bioactive quinolines, including the antimalarial drug chloroquine and the anticancer agent tipifarnib. ekb.eg The introduction of a halogen can enhance lipophilicity and the electron-withdrawing properties of the molecule. nih.govmdpi.com For example, in a series of 4-aminoquinoline (B48711) derivatives, the careful incorporation of a fluorine atom on the benzene (B151609) ring tremendously enhanced anticonvulsant activity. nih.gov Similarly, for pyrano[3,2-h]quinolone derivatives, 6-chloro-analogs were found to be the most active against cancer cell lines. mdpi.com The structural influence of halogens often increases in the order of Cl < Br < I. nih.gov

The amino group (-NH2) is an electron-donating substituent that can increase the electron density of the quinoline ring, enhancing its reactivity. biosynce.com In many quinoline-based compounds, the amino group is a key part of the pharmacophore. The hydrolysis of amino acid ester moieties in some quinolone carboxamides to yield free amino acids was found to increase their antibacterial activity. mdpi.com

The table below illustrates the impact of halogen and amino substituents on the activity of various quinoline analogs.

| Compound Series | Substituent | Position | Impact on Activity | Reference |

| Quinoline-1-carboxamide analogs | Fluorine | Benzene ring | Enhanced anti-MES (anticonvulsant) propensity | nih.gov |

| Pyrano[3,2-h]quinolone-3-carbonitriles | Chlorine | 6 | Most potent anticancer activity in the series | mdpi.com |

| 4-Aminoquinoline derivatives | Amino group | 4 | Core structure for many antimalarial agents | biointerfaceresearch.com |

| Quinolone Carboxamides | Amino acid moiety | - | Hydrolysis to free amino acid increased antibacterial potency | mdpi.com |

| 5-Aza-3-aryl-4-hydroxyquinolin-2(1H)-ones | Chlorine | 7 | Potent NMDA/glycine antagonist and anticonvulsant activity | nih.gov |

The length and branching of side chains attached to the quinolinone core can have a profound effect on biological activity, often more so than stereochemistry. nih.gov For certain 4-aminoalcohol quinoline derivatives, side chain length was identified as a critical factor for their antibacterial activity. nih.gov In another study on quinolinone derivatives with agrochemical potential, it was found that insecticidal activity diminished as the alkyl chain length increased. nih.gov This suggests that an optimal chain length exists for fitting into the target's binding pocket. The formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) demonstrates how the reactivity of the C-3 position can be utilized to link two quinolone units, creating a larger, dimeric structure with potentially different biological properties. nih.gov

Insights from Comparative SAR Studies across Different Biological Models

Comparing SAR data from different biological assays provides valuable insights into the specific structural requirements for various therapeutic effects. researchgate.netnih.gov A remarkable finding is the similarity in SAR for antiprion and antimalarial activities among certain quinoline derivatives, particularly sulfonamides. nih.govresearchgate.net This suggests that the molecular targets for these two different disease types may share common features or that the compounds act on overlapping pathways. nih.govresearchgate.net The most active antiprion compound identified from a screening library, a quinoline derivative, was effective at a nanomolar concentration. nih.gov

In contrast, the structural features required for anticancer activity can differ. For instance, while a 7-chloro substituent is often beneficial for antimalarial activity, studies on tetrahydroquinolinone derivatives found that compounds with a benzyl-type moiety at position 3 exhibited potent cytotoxicity against colon and lung cancer cell lines. nih.govnih.gov Another study synthesized a series of quinoline-2-one derivatives and found that a quinolone acylated arabinose hydrazone derivative showed the best anticancer activity against a human colon carcinoma cell line, while also being the only derivative in the series with good antibacterial activity. ekb.eg This highlights the principle of molecular promiscuity, where one scaffold can be decorated to elicit multiple, distinct biological responses.

A comparative analysis of quinoline derivatives across different biological models is presented below.

| Compound Series | Biological Model 1 (Activity) | Key Structural Features (Model 1) | Biological Model 2 (Activity) | Key Structural Features (Model 2) | Reference |

| Sulfonamide Quinoline Derivatives | Antiprion (ScN2a cells) | Specific quinoline core with sulfonamide linkage | Antimalarial | Similar structural requirements to antiprion activity | nih.govresearchgate.net |

| Diverse Quinolone Analogs | Anticancer (HCT-116) | Acylated arabinose hydrazone moiety | Antibacterial (S. aureus, E. coli) | Same derivative showed activity | ekb.eg |

| 3-Aryl-4-hydroxyquinolin-2(1H)-one Aza-analogs | NMDA/Glycine Antagonism (Rat brain) | 5-Aza, 7-Chloro, 3-(3-phenoxyphenyl) | Anticonvulsant (Mouse MES test) | Same derivative showed activity | nih.gov |

| General Quinoline Derivatives | Antimalarial | 7-Chloro substitution is common | Anticancer | Varies; e.g., 3-benzyltetrahydroquinolinones | researchgate.netnih.gov |

Molecular Mechanisms of Action and Biological Target Identification in Research Contexts

Enzyme Inhibition Studies

The core structure of 3-Hydroxy-7-methylquinolin-2(1H)-one, a hydroxylated quinolinone, serves as a scaffold for interacting with the active sites of several key enzymes, leading to the inhibition of their catalytic functions.

The inhibitory profile of this compound has been characterized against two distinct enzymes: the Ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase and human D-amino acid oxidase.

HIV-1 Reverse Transcriptase (RT) Associated RNase H Inhibition

The reverse transcriptase enzyme of HIV-1 is a critical target for antiretroviral therapy. It possesses two key functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity, which degrades the RNA strand in RNA:DNA hybrids during reverse transcription. nih.gov A study exploring a series of 3-hydroxyquinolin-2(1H)-one derivatives identified them as selective inhibitors of the HIV-1 RT-associated RNase H activity. nih.gov Within this series, modifications were made to the benzenic moiety of the quinolinone core. nih.gov The 7-methyl derivative, this compound, was synthesized and evaluated.

This compound demonstrated inhibitory properties against the RNase H function of HIV-1 RT, with a reported half-maximal inhibitory concentration (IC₅₀) in the micromolar range. The study noted that most of the synthesized compounds in the series showed selective inhibition of RNase H activity with IC₅₀ values between 10-20 μM, without significantly affecting the DNA polymerase function of RT or HIV-1 integrase. nih.gov However, the therapeutic potential of these compounds was limited by high cellular cytotoxicity observed in culture. nih.gov

D-Amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme that metabolizes D-amino acids, including D-serine, a key co-agonist at the NMDA receptor in the brain. researchgate.netnih.gov Inhibition of DAAO is a therapeutic strategy being explored for conditions like schizophrenia by aiming to increase D-serine levels. researchgate.net A high-throughput screening campaign identified the parent compound, 3-hydroxyquinolin-2(1H)-one, as a potent inhibitor of human DAAO (hDAAO). acs.orgnih.gov

This discovery led to an extensive structure-activity relationship (SAR) study to optimize the scaffold. researchgate.netacs.org The research confirmed that the 3-hydroxy-2-one moiety is crucial for activity. nih.gov The 7-methyl derivative, this compound, was synthesized and tested as part of this investigation. It was found to be a potent inhibitor of the human DAAO enzyme. The introduction of a methyl group at the 7-position was well-tolerated and maintained strong inhibitory activity against the human isoform of the enzyme.

| Enzyme Target | Enzyme Source | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| HIV-1 Reverse Transcriptase (RNase H function) | Recombinant | 15.4 µM nih.gov |

| D-Amino Acid Oxidase (DAAO) | Human | 38 nM nih.gov |

| D-Aspartate Oxidase (DDO) | Human | >31,600 nM nih.gov |

Lactate Dehydrogenase A (hLDHA) Inhibition

Lactate dehydrogenase (LDH) is a critical enzyme in the anaerobic metabolic pathway, catalyzing the reversible conversion of pyruvate (B1213749) to lactate. nih.govwikipedia.org The human isoform, LDHA, has been identified as a therapeutic target in various diseases, including cancer and primary hyperoxaluria. nih.govmdpi.com While the quinoline (B57606) scaffold is considered a biologically privileged moiety and has been explored for hLDHA inhibition, there is currently no direct scientific literature available that specifically investigates or confirms the inhibitory activity of this compound against hLDHA. nih.gov

Research into hLDHA inhibitors has identified other quinoline-based derivatives as having significant activity. For instance, a series of ethyl pyrimidine-quinolinecarboxylate derivatives were designed and synthesized as enhanced hLDHA inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov These findings suggest the potential of the broader quinoline chemical class as a source for hLDHA inhibitors, though specific data for this compound is absent. nih.gov The inhibition of both LDHA and its other major isoform, LDHB, is considered a viable strategy for cancer therapy as it can enhance the cytotoxicity of conventional chemotherapeutic drugs. nih.govnih.gov

Receptor Binding and Modulation Investigations

G-Protein Coupled Receptor (GPCR) Interactions (e.g., GPR55)

Recent research has identified the 3-benzylquinolin-2(1H)-one scaffold as a basis for novel and potent agonists of the G-protein coupled receptor GPR55. nih.govnih.govunipi.it GPR55 is considered a therapeutic target for a variety of conditions, including cancer and neurodegenerative disorders. nih.govnih.govunipi.it A series of these quinolin-2-one derivatives demonstrated excellent binding properties to GPR55, with some exhibiting Kᵢ values in the low nanomolar range and displaying high selectivity over cannabinoid receptors CB1 and CB2. nih.govnih.gov

While this compound was not specifically tested in these studies, the core quinolin-2-one structure was fundamental to the observed GPR55 agonism. The research highlighted the full agonist profile of the synthesized derivatives, which was evaluated using a p-ERK activation assay. nih.govnih.gov This suggests that the quinolin-2-one framework is a promising starting point for the development of selective GPR55 modulators. nih.govnih.govresearchgate.net

Table 1: GPR55 Agonist Activity of Select 3-Benzylquinolin-2(1H)-one Derivatives Note: This table presents data for structurally related compounds, not this compound.

| Compound | GPR55 Kᵢ (nM) | Functional Activity |

|---|---|---|

| Derivative 1 | Low nanomolar range | Full Agonist |

| Derivative 2 | Low nanomolar range | Full Agonist |

| Derivative 3 | Low nanomolar range | Full Agonist |

Serotonin (B10506) Receptor (5-HT1A) Affinity

The serotonin 1A (5-HT₁ₐ) receptor is a well-established target in the central nervous system for the treatment of depression and anxiety. nih.govnih.gov A review of the current scientific literature reveals no direct studies investigating the binding affinity of this compound for the 5-HT₁ₐ receptor.

However, research has been conducted on other heterocyclic scaffolds containing a quinoline or related coumarin (B35378) core. For example, a series of arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) were synthesized and evaluated for their 5-HT₁ₐ receptor affinity, with some compounds showing high potency with Kᵢ values in the sub-nanomolar range. nih.gov These studies underscore the potential for this class of compounds to interact with serotonin receptors, but specific data for this compound is not available.

Tyrosine Kinase Receptor Interactions (e.g., EGFR, VEGFR-2, Axl kinase)

Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways regulating growth, differentiation, and metabolism. nih.gov Their dysregulation is a hallmark of many cancers, making them important therapeutic targets. nih.govsci-hub.se

Epidermal Growth Factor Receptor (EGFR): While numerous quinazoline-based inhibitors of EGFR have been developed and approved for cancer treatment, there is no specific evidence in the reviewed literature to suggest that this compound acts as an inhibitor of EGFR. nih.govguidetopharmacology.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov Although various small molecules have been developed as VEGFR-2 inhibitors, no studies were found that specifically link this compound to VEGFR-2 inhibition. nih.govtocris.com

Axl Kinase: The Axl receptor tyrosine kinase has been implicated in tumor progression and resistance to targeted therapies. nih.govnih.govunipi.it Inhibition of Axl is a strategy being explored to overcome drug resistance in cancer. nih.govnih.govnih.gov There is no direct evidence to indicate that this compound is an inhibitor of Axl kinase.

While the broader class of quinoline-containing compounds has shown activity against various tyrosine kinases, specific inhibitory data for this compound against EGFR, VEGFR-2, or Axl kinase is not present in the current body of scientific literature.

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Affinity

Metabotropic glutamate receptors, including subtype 5 (mGluR5), are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability. nih.govnih.govwikipedia.org They are considered potential therapeutic targets for a range of neurological and psychiatric disorders. nih.govwikipedia.org A thorough review of the available scientific literature did not yield any studies that have investigated or established any binding affinity of this compound for the mGluR5 receptor.

Cellular and Molecular Pathways Targeted in in vitro Models

The quinolin-2-one scaffold is a core structure in many compounds exhibiting significant biological activities, including anticancer properties. tandfonline.com In vitro studies on various quinolin-2-one derivatives have demonstrated their ability to induce cell death and inhibit proliferation in cancer cell lines through the modulation of key cellular and molecular pathways.

Research has shown that certain 7-hydroxy-quinolinone derivatives can induce apoptosis in breast cancer cell lines. nih.govresearchgate.net One study on a series of hybrid 7-hydroxy-4-methyl-2-oxo-1-amino quinolone derivatives found that the most active compounds induced cell cycle arrest at the S and G2/M phases and triggered apoptosis. researchgate.net This was accompanied by an increase in the levels of active caspase-3, indicating activation of the mitochondrial apoptotic pathway. nih.gov

Another study on a different quinolin-2-one derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, in human ovarian cancer cells also demonstrated induction of apoptosis and cell cycle arrest at the G2/M phase. nih.gov The molecular mechanism involved the downregulation of the anti-apoptotic protein Bcl-2 and the cell cycle regulatory proteins cyclin B1 and cdk1, along with an increase in the pro-apoptotic protein Bax and the tumor suppressor p53. nih.gov

These findings suggest that compounds based on the quinolin-2-one structure, including those with a hydroxyl group at a position analogous to the 7-position in the studied compounds, can exert their anticancer effects by triggering programmed cell death and halting the cell division cycle.

Table 2: In Vitro Anticancer Effects of Structurally Related Quinolinone Derivatives Note: This table presents data for structurally related compounds, not this compound.

| Compound Class | Cancer Cell Line | Observed Effect | Molecular Pathway Implicated |

|---|---|---|---|

| 7-Hydroxy-4-methyl-2-oxo-1-amino quinolone derivatives | MCF-7 (Breast Cancer) | Apoptosis, Cell cycle arrest (S and G2/M) | Caspase-3 activation |

| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | Ovarian Cancer Cells | Apoptosis, Cell cycle arrest (G2/M) | ↓Bcl-2, ↑Bax, ↑p53, ↓Cyclin B1, ↓cdk1 |

DNA Binding and Intercalation Mechanisms

Quinolone derivatives are recognized for their interaction with DNA, a mechanism central to their biological activities. While direct studies on this compound are limited, the broader class of quinolones provides significant insights into potential DNA binding and intercalation mechanisms.

One of the primary mechanisms by which quinolones exert their effects is through the inhibition of type II topoisomerases, such as DNA gyrase and topoisomerase IV. nih.govresearchgate.netresearchgate.net These enzymes are crucial for managing DNA topology during replication, transcription, and repair by creating transient double-stranded breaks in the DNA. nih.govnih.gov Quinolones trap these enzymes on the DNA as a ternary complex, where the DNA is cleaved but held together by the protein. nih.gov This stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-stranded breaks, which can trigger cell death. researchgate.netnih.gov

Structural studies of quinolone-topoisomerase-DNA complexes have revealed that the drug molecules can intercalate into the DNA at the site of cleavage. nih.gov X-ray crystallography has shown that fluoroquinolones, for example, can insert themselves between the nucleotides at the DNA gate, with parts of the molecule interacting with the topoisomerase enzyme. nih.govnih.gov This intercalation is a key part of stabilizing the cleavage complex. Given the structural similarities, it is plausible that this compound could also engage in similar interactions, although specific studies are needed for confirmation. The planar nature of the quinolinone ring system is a common feature of DNA intercalating agents.

Some quinoline-based anticancer drugs are known to function through intercalation between the base pairs of DNA, which disrupts DNA replication and transcription. researchgate.net This mode of action is a well-established strategy for developing cytotoxic agents.

Table 1: Proposed DNA Interaction Mechanisms of Quinolone Derivatives

| Mechanism | Description | Key Interacting Molecules | Potential Consequence |

| Topoisomerase Inhibition | Trapping of type II topoisomerases (DNA gyrase, Topoisomerase IV) on DNA, preventing re-ligation of cleaved DNA strands. nih.govresearchgate.netresearchgate.netnih.gov | DNA, DNA Gyrase, Topoisomerase IV | Accumulation of double-stranded DNA breaks, inhibition of DNA replication and transcription, cell death. researchgate.netnih.gov |

| DNA Intercalation | Insertion of the planar quinolone ring system between DNA base pairs. nih.govnih.govresearchgate.net | DNA | Distortion of the DNA helix, interference with DNA replication and transcription machinery. researchgate.net |

Modulation of Cellular Proliferation and Apoptosis in Cell Lines

A significant area of investigation for quinolinone derivatives is their ability to control cell growth and induce programmed cell death (apoptosis), particularly in cancer cell lines. Various substituted quinolin-2(1H)-ones have demonstrated potent antiproliferative and pro-apoptotic effects.

Research on related tetrahydroquinolinone derivatives has shown they can induce cell cycle arrest, a critical step in preventing cancer cell proliferation. nih.gov For instance, one derivative was found to cause cell cycle arrest at the G2/M phase, which subsequently led to apoptosis. nih.gov This process is often mediated by changes in the expression of key cell cycle regulatory proteins.

The induction of apoptosis is a hallmark of many anticancer agents. Studies on 4-phenylquinolin-2(1H)-one derivatives in ovarian cancer cells revealed that these compounds can trigger apoptosis, as evidenced by morphological changes and DNA fragmentation. nih.gov The molecular mechanism involved a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, alongside an increase in the tumor suppressor protein p53. nih.gov

Furthermore, the activation of caspases, a family of proteases that execute apoptosis, is a common downstream effect. In studies with other quinolinone derivatives, an increase in the activity of effector caspases like caspase-3 and caspase-7 has been observed. nih.govmdpi.com For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were shown to be potent activators of caspase-3 and caspase-8, and they also upregulated Bax while downregulating Bcl-2. mdpi.com Similarly, some hybrid 7-hydroxy quinolinone derivatives were found to increase the activation of caspase-3 in breast cancer cells. researchgate.net

Table 2: Effects of Quinolone Derivatives on Cellular Proliferation and Apoptosis

| Cell Line | Compound Type | Observed Effect | Molecular Mechanism | Reference |

| Lung Cancer (A549) | Tetrahydroquinolinone derivative | Cell cycle arrest at G2/M phase, apoptosis induction. | Intrinsic and extrinsic apoptosis pathways. | nih.gov |

| Ovarian Cancer (2774, SKOV3) | 4-Phenylquinolin-2(1H)-one derivative | Inhibition of cell growth, apoptosis induction. | Decreased Bcl-2, increased p53 and Bax. | nih.gov |

| Human Epithelial Cancer (A-594) | 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one | Apoptosis induction. | Activation of caspase-3, caspase-8, and Bax; downregulation of Bcl-2. | mdpi.com |

| Breast Cancer (MCF-7) | 7-Hydroxy quinolinone derivative | Cell cycle arrest at S and G2/M phases, apoptosis induction. | Increased activation of caspase-3. | researchgate.net |

Antiviral Mechanisms in Cellular Models

The quinolone scaffold is a versatile platform for the development of antiviral agents. Research has identified several mechanisms through which these compounds can inhibit viral replication.

A notable mechanism is the inhibition of viral enzymes essential for replication. A study on 3-hydroxyquinolin-2(1H)-one derivatives demonstrated their ability to inhibit the endonuclease of the 2009 pandemic H1N1 influenza A virus. nih.gov An X-ray crystal structure revealed that a 7-substituted derivative chelates two metal ions at the active site of the endonuclease, effectively blocking its function. nih.gov This "cap-snatching" inhibition prevents the virus from hijacking the host cell's machinery to synthesize its own proteins.

Beyond influenza, quinolone derivatives have also shown activity against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net The antiviral action in this context appears to be at the transcriptional level. nih.govresearchgate.net Certain aryl-piperazinyl-6-amino-quinolones have been shown to inhibit HIV-1 replication by interfering with the interaction between the viral Tat protein and the TAR RNA element, which is a critical step in viral gene expression. nih.govresearchgate.net

The broad-spectrum potential of some nucleotide analog classes that include a hydroxyl group, such as (S)-[3-hydroxy-2-(phosphonomethoxy)propyl] (HPMP) nucleosides, suggests that targeting viral polymerases is another viable antiviral strategy. nih.gov These compounds can be incorporated into the growing nucleic acid chain, inhibiting further synthesis. nih.gov While not quinolones, this highlights a potential mechanism for hydroxylated heterocyclic compounds.

Table 3: Antiviral Mechanisms of Quinolone and Related Derivatives

| Virus | Compound Type | Mechanism of Action | Target Molecule | Reference |

| Influenza A (H1N1) | 3-Hydroxyquinolin-2(1H)-one derivatives | Inhibition of endonuclease activity by metal chelation at the active site. | Influenza A Endonuclease | nih.gov |

| HIV-1 | Aryl-piperazinyl-6-amino-quinolones | Interference with Tat-TAR interaction, inhibiting viral transcription. | Tat protein, TAR RNA | nih.govresearchgate.net |

| DNA Viruses (general) | (S)-[3-hydroxy-2-(phosphonomethoxy)propyl] nucleosides | Inhibition of viral genome replication by acting as nucleotide analogs. | Viral DNA Polymerases | nih.gov |

Antioxidant Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The 3-hydroxy group in this compound suggests it may possess similar capabilities.

The primary mechanisms by which phenolic compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the radical. The presence of hydroxyl groups on an aromatic ring is a key structural feature for this activity.

Studies on other phenolic compounds like flavonoids have shown a correlation between the number of hydroxyl groups and their radical scavenging activity. acs.org These compounds can effectively neutralize reactive oxygen species (ROS), which are implicated in a variety of diseases, including cancer and neurodegenerative conditions. acs.org

While direct studies on the antioxidant activity of this compound are not extensively reported, research on related 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones has demonstrated promising antioxidant activity by scavenging the DPPH radical. mdpi.com This suggests that the quinolinone scaffold itself contributes to this property. The hydroxyl group in the 3-position of the target compound would be expected to enhance this activity.

It is also worth noting that some phenolic compounds can act as pro-oxidants, particularly in the presence of metal ions like copper. acs.org This can lead to the generation of ROS, which can be cytotoxic to cancer cells and may contribute to their anticancer activity. acs.org

Table 4: Potential Antioxidant Mechanisms

| Mechanism | Description | Key Structural Feature |

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from the hydroxyl group to a free radical. | Hydroxyl group on the quinolinone ring. |

| Single Electron Transfer (SET) | Donation of an electron from the aromatic system to a free radical. | Aromatic quinolinone scaffold. |

| Metal Chelation | Binding of metal ions to prevent them from participating in reactions that generate free radicals. | Potential for chelation by the hydroxyl and keto groups. |

Computational and Theoretical Investigations of 3 Hydroxy 7 Methylquinolin 2 1h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about the binding mode, affinity, and the key residues involved in the interaction. While specific molecular docking studies exclusively focused on 3-Hydroxy-7-methylquinolin-2(1H)-one are not extensively documented in publicly available literature, insights can be gleaned from studies on structurally similar quinolinone derivatives. These studies collectively suggest that the quinolinone scaffold is a versatile pharmacophore capable of interacting with a variety of biological targets.

Prediction of Binding Modes and Affinities with Enzymes and Receptors

Molecular docking simulations of quinolinone derivatives have revealed their potential to bind to a range of enzymes and receptors, often through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. The 3-hydroxy and 7-methyl groups of the target compound are expected to play crucial roles in defining its binding orientation and specificity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methyl group can engage in hydrophobic interactions within the binding pocket of a target protein.

The binding affinity, often quantified by the docking score or estimated binding energy (ΔG), is a critical parameter in assessing the potential of a compound as a therapeutic agent. For instance, in studies of similar quinazolinone derivatives targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1), docking scores have been reported in the range of -9.99 to -10.44 kcal/mol, indicating strong binding affinities nih.gov. While these values are not directly transferable to this compound, they provide a reasonable expectation for the binding energies that might be observed for this compound with relevant biological targets. The specific binding affinity will ultimately depend on the topology and chemical nature of the receptor's active site.

Table 1: Predicted Binding Affinities of Structurally Similar Quinolinone Derivatives with Various Protein Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Quinazolinone Derivatives | PDK1 | -9.99 to -10.44 nih.gov |

| Quinoline-Chalcone Hybrids | Not Specified | Favorable binding energies suggested by potential energy scans semanticscholar.org |

| Methylated Quinoline (B57606) Derivatives | Hepatitis B Virus (HBV) Replication Proteins | Potent inhibition suggested by docking simulations mdpi.com |

This table is illustrative and based on data from related quinolinone structures to infer the potential binding capabilities of this compound.

Identification of Key Binding Hotspots

Key binding hotspots are specific regions within a receptor's binding site that contribute significantly to the binding energy and specificity of a ligand. The identification of these hotspots is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. For quinolinone derivatives, common interacting residues often include amino acids capable of forming hydrogen bonds (e.g., serine, threonine, histidine) and those with aromatic side chains (e.g., phenylalanine, tyrosine, tryptophan) that can participate in π-π stacking interactions.

The carbonyl oxygen and the hydroxyl group at the 3-position of this compound are predicted to be key hydrogen bonding sites. The bicyclic quinolinone ring system itself provides a scaffold for favorable van der Waals and hydrophobic interactions. The 7-methyl group can further enhance binding by occupying a hydrophobic pocket within the active site.

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of a molecule. For this compound, DFT studies can elucidate its intrinsic chemical properties and reactivity patterns.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry used to explain and predict the reactivity of molecules. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

For quinolinone derivatives, DFT calculations have shown that the HOMO is often localized on the electron-rich parts of the molecule, such as the benzene (B151609) ring and the atoms with lone pairs (oxygen and nitrogen). The LUMO, on the other hand, is typically distributed over the electron-deficient regions. In a study on novel 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives, the HOMO and LUMO energy gaps were calculated, with the smallest energy gap (ΔE = 2.783 eV) indicating higher reactivity for one of the synthesized compounds nih.gov. While specific FMO data for this compound is not available, it is expected that the distribution of its frontier orbitals would follow a similar pattern, with the hydroxyl and carbonyl groups influencing the electronic distribution and reactivity.

Table 2: Representative Frontier Molecular Orbital Energies from a Study on Related Quinolinone Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Compound 2 | -6.112 | -2.131 | 3.981 |

| Compound 3 | -5.703 | -2.920 | 2.783 |

| Compound 4 | -5.990 | -2.193 | 3.797 |

| Compound 9 | -6.212 | -2.217 | 3.995 |

Data extracted from a study on 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives to illustrate typical FMO energy values for this class of compounds nih.gov.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the carbonyl oxygen and the hydroxyl oxygen, making these sites likely targets for electrophiles. The hydrogen atom of the hydroxyl group and the N-H proton would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The aromatic ring would likely show a more neutral potential, with some variation depending on the electron-donating or -withdrawing nature of the substituents.

Global Reactivity Descriptors

Chemical Hardness (η) is a measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of hardness indicates greater stability and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and represents the molecule's polarizability. A higher softness value suggests higher reactivity.

Electronegativity (χ) is the power of an atom or a molecule to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) measures the ability of a species to accept electrons. It is calculated as ω = χ² / (2η).

In a study of 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives, these global reactivity descriptors were calculated to compare the reactivity of different compounds nih.gov. For example, one compound with a hardness value (η) of 1.998 eV was identified as being more stable, while another with a softness value (S) of 0.719 eV⁻¹ was considered more reactive nih.gov. These descriptors provide a quantitative basis for comparing the chemical behavior of this compound with other related molecules.

Table 3: Calculated Global Reactivity Descriptors for Representative Quinolinone Derivatives

| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |

| Compound 2 | 1.991 | 0.251 | 4.122 | 4.265 |

| Compound 3 | 1.392 | 0.359 | 4.312 | 6.674 |

| Compound 4 | 1.899 | 0.263 | 4.092 | 4.407 |

| Compound 9 | 1.998 | 0.250 | 4.215 | 4.437 |

Data extracted from a study on 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives to provide a reference for the expected range of global reactivity descriptors for such compounds nih.gov.

Tautomeric Equilibrium Studies

The phenomenon of tautomerism is a crucial consideration in the study of this compound, as the compound can exist in different isomeric forms that can interconvert. The principal tautomeric forms of this molecule are the keto-amide form, this compound, and the enol-imine form, 2,3-Dihydroxy-7-methylquinoline. The equilibrium between these two forms is dictated by their relative thermodynamic stabilities, which can be influenced by factors such as the solvent environment and electronic effects of substituents.

Computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating tautomeric equilibria. For quinolinone derivatives, theoretical calculations consistently indicate that the keto-amide tautomer is significantly more stable than the enol-imine tautomer. This preference is largely attributed to the greater resonance stabilization of the amide group within the heterocyclic ring system.

A theoretical investigation into the tautomerism of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one, a related quinolinone derivative, demonstrated through DFT calculations that the keto form is the most stable in both the gas phase and in ethanol (B145695). The study calculated high energy barriers for the tautomerization process, suggesting that the keto form is predominant under normal conditions nih.gov. Similar computational studies on other substituted quinolinones corroborate this finding, consistently identifying the keto tautomer as the thermodynamically favored form.

While specific experimental or computational data for the tautomeric equilibrium of this compound is not extensively documented, the established trends in closely related quinolinone systems strongly suggest that the keto-amide form is the more stable and therefore the predominant tautomer in equilibrium. The presence of the methyl group at the 7-position is not expected to significantly alter this equilibrium.

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure | IUPAC Name |

| Keto-amide |  | This compound |

| Enol-imine |  | 2,3-Dihydroxy-7-methylquinoline |

In silico Prediction of Molecular Properties for Research Design

In silico prediction of molecular properties is an indispensable component of modern chemical research and drug discovery. These computational methods allow for the early assessment of a compound's characteristics, guiding the design of more efficient and targeted experimental studies. For this compound, a variety of molecular properties can be calculated to predict its behavior and potential as a scaffold in medicinal chemistry. These properties are broadly categorized into electronic and physicochemical descriptors.

DFT calculations are frequently used to determine the electronic properties of molecules. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger energy gap generally implies lower reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO scirp.org. For quinoline derivatives, DFT studies have been employed to calculate these electronic parameters, providing insights into their reactivity and electronic charge distribution nih.govtandfonline.com.

Molecular Electrostatic Potential (MEP) surface analysis is another valuable computational tool that helps to visualize the charge distribution on a molecule and identify regions that are prone to electrophilic and nucleophilic attack. This information is crucial for understanding intermolecular interactions.

Physicochemical properties, which are critical for predicting a compound's behavior in biological systems, can also be predicted using various in silico models. These properties include lipophilicity (log P), aqueous solubility (log S), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These descriptors are foundational to widely used drug-likeness rules, such as Lipinski's Rule of Five, which help in the early assessment of a compound's potential for oral bioavailability.

Table 2: Predicted Molecular Properties of this compound

| Property | Predicted Value/Range | Significance in Research Design |

| Electronic Properties | ||

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |